molecular formula C14H16N4O2 B2880531 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one CAS No. 2320607-84-7

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one

Cat. No.: B2880531
CAS No.: 2320607-84-7
M. Wt: 272.308
InChI Key: WXQSPGOGVOVHNV-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its versatility and ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . The 1,2,3-triazole moiety is recognized for its stability and is frequently employed in the development of bioactive molecules, including acetylcholinesterase inhibitors relevant to neurodegenerative disease research . This structural feature is coupled with an azetidine ring, a saturated four-membered heterocycle that can significantly influence a molecule's pharmacokinetic properties and metabolic stability. The integration of these nitrogen-containing heterocycles with a m-tolyloxy ether linkage creates a unique molecular architecture. Researchers can leverage this compound as a key intermediate or pharmacophore in constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structure suggests potential applicability in developing novel ligands for various enzymatic targets, particularly those where the 1,2,3-triazole can act as a bioisostere for amide or other functional groups, thereby modulating biological activity and selectivity . This reagent is intended for the synthesis of innovative chemical entities aimed at probing biological mechanisms and identifying new therapeutic leads.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11-3-2-4-13(7-11)20-10-14(19)17-8-12(9-17)18-15-5-6-16-18/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQSPGOGVOVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, often involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions, often starting from suitable amine precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a tolyloxy ethanone derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological processes involving triazole and azetidine-containing molecules.

    Materials Science: The compound may be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The triazole and azetidine rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with its closest analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Synthesis Reference
1-(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one Azetidine core, 2H-triazol-2-yl at C3, m-tolyloxy-ethanone 298.35 Not explicitly reported; structural analogs suggest potential antifungal/biological activity.
BK66045 (3-(4-fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one) Propanone linker, 4-fluoro-3-methylphenyl substituent (vs. m-tolyloxy) 288.32 Structurally similar; synthesis likely involves azetidine-triazole coupling. Activity data not provided.
9g (1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone) Dichlorophenyl substituent, 1H-triazol-1-yl (vs. 2H-triazol-2-yl), lacks azetidine 269.11 Antifungal activity against Candida spp. (MIC: 0.5–2 µg/mL); binds CYP51. Synthesized via N-alkylation.
9h (1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethanone) Dichlorophenyl substituent, 2H-triazol-2-yl (vs. azetidine core), lacks azetidine 269.11 Similar antifungal activity to 9g; synthesized via K₂CO₃-mediated alkylation in acetonitrile.
1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one Azetidine core replaced with azide, tetrazole (vs. triazole), lacks aryloxy group 208.18 Tetrazole’s higher acidity (pKa ~4.3) may enhance solubility. No activity reported.

Key Observations :

Substituent Effects:

  • Electron-withdrawing groups (e.g., dichlorophenyl in 9g/9h) increase electrophilicity, possibly enhancing CYP51 binding in antifungal activity .
  • Meta-tolyloxy (target compound) offers moderate lipophilicity (predicted logP ~2.5), balancing solubility and membrane permeability.
  • Fluorine in BK66045 may improve metabolic stability and bioavailability via reduced oxidative metabolism .

Synthetic Routes :

  • Triazole-azetidine coupling : Common in BK66045 and the target compound, likely using alkylation or nucleophilic substitution (e.g., K₂CO₃ in acetonitrile for 9g/9h) .
  • Tetrazole analogs () require azide-alkyne cycloaddition, introducing different heterocyclic properties .

Physicochemical Properties :

  • Molecular weight : Azetidine-containing compounds (target, BK66045) are heavier (~290–300 g/mol) than simpler triazole-phenyl analogs (9g/9h: ~269 g/mol), affecting diffusion rates.
  • Solubility : Tetrazole derivatives () may exhibit higher aqueous solubility due to ionization, whereas dichlorophenyl analogs (9g/9h) are more lipophilic.

Research Implications

  • Activity Gaps : While 9g/9h show antifungal activity, the target compound’s biological profile remains uncharacterized. Testing against CYP51 or fungal strains is warranted.
  • Optimization Opportunities: Introducing fluorine (as in BK66045) or varying aryloxy substituents (e.g., para-fluorophenoxy) could refine potency and ADME properties.
  • Structural Analysis : SHELX-based crystallography () could resolve conformational details of the azetidine-triazole core to guide rational design .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one is a novel chemical entity that combines an azetidine ring with a triazole moiety and a m-tolyloxy group. This unique structural configuration may confer significant biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Synthesis of the Azetidine Ring : This is accomplished via cyclization reactions involving suitable precursors.
  • Coupling with the m-Tolyloxy Group : The final step usually involves attaching the m-tolyloxy group to the azetidine-triazole intermediate through acylation reactions.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been evaluated against multiple microbial strains, demonstrating effectiveness comparable to standard antimicrobial agents .
  • Antioxidant Activity : The antioxidant potential of related compounds has been assessed using assays like DPPH free radical scavenging. Some derivatives have shown to be significantly more potent than standard antioxidants .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against various strains
AntifungalModerate to high effectiveness noted
AntioxidantPotent scavenging ability compared to BHT

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It could bind to particular receptors on cell membranes, modulating cellular responses and signaling pathways.
  • DNA Interaction : There is potential for interaction with DNA, influencing gene expression and cellular behavior .

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